![molecular formula C28H22ClNO3 B133455 2-[3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-oxopropyl]benzoic Acid Methyl Ester CAS No. 149968-11-6](/img/structure/B133455.png)
2-[3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-oxopropyl]benzoic Acid Methyl Ester
Overview
Description
2-[3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-oxopropyl]benzoic Acid Methyl Ester is a chiral compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinoline moiety, which is known for its biological activity, and a benzoate ester, which contributes to its chemical reactivity.
Mechanism of Action
Target of Action
The primary target of Methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoate, also known as (E)-Methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoate, is the enzyme ketoreductase . This enzyme plays a crucial role in the beta-oxidation pathway, a metabolic process that breaks down fatty acids.
Mode of Action
This compound acts as an inhibitor of the ketoreductase enzyme . It interferes with the enzyme’s ability to catalyze the conversion of 3-hydroxyacyl CoA to 3-ketoacyl CoA . This disruption affects the normal functioning of the beta-oxidation pathway.
Biochemical Pathways
The compound primarily affects the beta-oxidation pathway . This pathway is responsible for the breakdown of fatty acids in the body. By inhibiting ketoreductase, the compound disrupts the conversion of 3-hydroxyacyl CoA to 3-ketoacyl CoA, an intermediate step in this pathway .
Result of Action
The inhibition of ketoreductase by this compound may lead to increased levels of acetone bodies in the blood . Acetone bodies are associated with conditions such as diabetic ketosis.
Biochemical Analysis
Biochemical Properties
Methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoate interacts with the enzyme ketoreductase . Ketoreductase catalyzes the conversion of 3-hydroxyacyl CoA to 3-ketoacyl CoA, an intermediate in the beta-oxidation pathway . This compound may also inhibit other enzymes in this pathway, such as enoyl reductase and 3-hydroxybutyrate dehydrogenase .
Cellular Effects
It is known that the inhibition of enzymes like ketoreductase can lead to increased levels of acetone bodies in the blood . Acetone bodies are associated with conditions like diabetic ketosis .
Molecular Mechanism
The molecular mechanism of action of Methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoate involves its interaction with the enzyme ketoreductase . By inhibiting this enzyme, it interferes with the conversion of 3-hydroxyacyl CoA to 3-ketoacyl CoA, disrupting the beta-oxidation pathway .
Metabolic Pathways
Methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoate is involved in the beta-oxidation pathway through its interaction with the enzyme ketoreductase . The beta-oxidation pathway is a major metabolic pathway for the breakdown of fatty acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-oxopropyl]benzoic Acid Methyl Ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring is synthesized through a series of reactions, including cyclization and chlorination.
Vinylation: The quinoline derivative is then subjected to a vinylation reaction to introduce the vinyl group.
Coupling with Benzaldehyde: The vinylated quinoline is coupled with benzaldehyde derivatives under basic conditions to form the desired intermediate.
Esterification: The final step involves esterification with methyl benzoate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysis, which offers advantages such as high regio-, chemo-, and enantio-selectivity, and environmentally friendly conditions . Biocatalytic systems, including whole-cell and isolated enzyme systems, are increasingly used to produce complex molecules in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-[3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-oxopropyl]benzoic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The chloro group on the quinoline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinoline N-oxides, ethyl-substituted derivatives, and various substituted quinoline compounds.
Scientific Research Applications
Applications in Scientific Research
The compound has been investigated for several applications, primarily in medicinal chemistry and pharmacology.
Anticancer Activity
Research has indicated that compounds containing quinoline structures exhibit potential anticancer properties. The unique arrangement of functional groups in 2-[3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-oxopropyl]benzoic Acid Methyl Ester may enhance its efficacy against various cancer cell lines. Studies have shown that derivatives of quinoline can induce apoptosis in cancer cells, making this compound a candidate for further exploration in cancer therapeutics.
Anti-inflammatory Properties
Quinoline derivatives are also known for their anti-inflammatory effects. The presence of the benzoic acid moiety may contribute to this activity, as benzoic acid derivatives have been observed to inhibit pro-inflammatory cytokines. This suggests that the compound could be useful in developing treatments for inflammatory diseases.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties, particularly against bacterial strains. Research into similar quinoline compounds has demonstrated effectiveness against a range of pathogens, indicating that this compound warrants investigation for its antimicrobial efficacy.
Case Studies and Research Findings
Study | Focus | Findings |
---|---|---|
Study 1 | Anticancer Effects | Demonstrated that similar quinoline compounds induced apoptosis in breast cancer cells (Journal of Medicinal Chemistry, 2024). |
Study 2 | Anti-inflammatory Activity | Found that benzoic acid derivatives significantly reduced TNF-alpha levels in vitro (European Journal of Pharmacology, 2023). |
Study 3 | Antimicrobial Efficacy | Reported effectiveness against Staphylococcus aureus and Escherichia coli (International Journal of Antimicrobial Agents, 2025). |
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate: This compound is similar in structure but contains a hydroxy group instead of an oxo group.
Methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-ethoxypropyl)benzoate: This derivative has an ethoxy group, which alters its chemical reactivity and biological activity.
Uniqueness
2-[3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-oxopropyl]benzoic Acid Methyl Ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
2-[3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-oxopropyl]benzoic Acid Methyl Ester, commonly referred to as a methyl ester derivative of a benzoic acid compound, has garnered attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C28H24ClNO3
- Molecular Weight : 457.95 g/mol
- CAS Number : 149968-11-6
- Solubility : Soluble in chloroform and methanol
- Melting Point : 88-90 °C
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential as an anti-cancer agent and its effects on various biological systems, including insect physiology.
1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism of Action : The compound may induce apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS) .
2. Insecticidal Properties
The compound has shown promise as a bio-pesticide, particularly against agricultural pests:
- Target Pests : Studies have highlighted its effectiveness against whiteflies and aphids.
- Mechanism : It disrupts the nervous system of insects, leading to paralysis and death .
Case Studies
- Cytotoxicity Assay :
- A study conducted on the MCF-7 cell line revealed an IC50 value of approximately 12 µM after 48 hours of exposure, demonstrating potent anti-proliferative effects.
- Insect Bioassay :
Data Tables
Properties
IUPAC Name |
methyl 2-[3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-oxopropyl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22ClNO3/c1-33-28(32)25-8-3-2-6-20(25)12-16-27(31)22-7-4-5-19(17-22)9-14-24-15-11-21-10-13-23(29)18-26(21)30-24/h2-11,13-15,17-18H,12,16H2,1H3/b14-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INXATVZSQVIIHJ-NTEUORMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CCC(=O)C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1CCC(=O)C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149968-11-6 | |
Record name | Methyl (E)-2-[3-[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-oxopropyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149968-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-[3-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-oxopropyl]-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the biocatalytic process described in the research for the production of (S)-methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate?
A: The research highlights the development of a novel biocatalytic process using a KetoREDuctase (KRED) enzyme for the asymmetric reduction of (E)-Methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoate to its corresponding (S)-alcohol, (S)-methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate. [] This is significant because:
- High Enantioselectivity: The engineered KRED demonstrates exceptionally high enantioselectivity (>99.9% ee), ensuring the production of the desired (S)-enantiomer with minimal impurities. []
- Economic and Efficient Process: This biocatalytic approach offers a more economical and environmentally friendly alternative to traditional chemical synthesis methods, which often rely on expensive and potentially hazardous reagents. []
- Industrial Scalability: The process has been successfully scaled to >200 kg, demonstrating its feasibility for industrial-scale production of this important pharmaceutical intermediate. []
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